molecular formula C11H12O3 B2874701 (E)-4-(3-Hydroxyprop-1-en-1-yl)phenyl acetate CAS No. 94723-93-0

(E)-4-(3-Hydroxyprop-1-en-1-yl)phenyl acetate

Cat. No.: B2874701
CAS No.: 94723-93-0
M. Wt: 192.214
InChI Key: MUHNYWKQFOFBRC-NSCUHMNNSA-N
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Description

(E)-4-(3-Hydroxyprop-1-en-1-yl)phenyl acetate: is an organic compound characterized by the presence of a phenyl ring substituted with an acetate group and a hydroxyprop-1-enyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(3-Hydroxyprop-1-en-1-yl)phenyl acetate typically involves the esterification of [4-[(E)-3-hydroxyprop-1-enyl]phenol] with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or pyridine to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : (E)-4-(3-Hydroxyprop-1-en-1-yl)phenyl acetate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.

Reduction: : The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.

Substitution: : Nucleophilic substitution reactions can occur, especially at the acetate group, where nucleophiles like hydroxide ions can replace the acetate group to form the corresponding alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohol derivatives.

    Substitution: Alcohols.

Scientific Research Applications

Chemistry: : (E)-4-(3-Hydroxyprop-1-en-1-yl)phenyl acetate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: : The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.

Medicine: : Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: : It is utilized in the production of fragrances, flavors, and other fine chemicals due to its aromatic properties.

Mechanism of Action

The mechanism by which (E)-4-(3-Hydroxyprop-1-en-1-yl)phenyl acetate exerts its effects involves interactions with specific molecular targets. For instance, its antioxidant activity may be attributed to its ability to donate hydrogen atoms or electrons to neutralize free radicals. The compound’s interactions with enzymes and receptors in biological systems are also of interest, as they can influence various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    [4-hydroxyphenyl] Acetate: Lacks the hydroxyprop-1-enyl group, making it less versatile in certain reactions.

    [4-[(E)-3-hydroxyprop-1-enyl]phenyl] Propionate: Similar structure but with a propionate group instead of an acetate group, which can affect its reactivity and applications.

Uniqueness

  • The presence of both the hydroxyprop-1-enyl and acetate groups in (E)-4-(3-Hydroxyprop-1-en-1-yl)phenyl acetate provides unique reactivity and potential for diverse applications compared to its analogs.

Properties

IUPAC Name

[4-[(E)-3-hydroxyprop-1-enyl]phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-9(13)14-11-6-4-10(5-7-11)3-2-8-12/h2-7,12H,8H2,1H3/b3-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUHNYWKQFOFBRC-NSCUHMNNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C=CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=CC=C(C=C1)/C=C/CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94723-93-0
Record name 4-[(1E)-3-hydroxyprop-1-en-1-yl]phenyl acetate
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